

(2-bromophenyl)hydrazine structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

[Get Quote](#)

An In-Depth Technical Guide to (2-Bromophenyl)hydrazine: Properties, Synthesis, and Applications in Drug Development

Abstract

(2-Bromophenyl)hydrazine, particularly in its more stable hydrochloride salt form, is a pivotal chemical intermediate in the landscape of organic synthesis and pharmaceutical research. Its unique structural arrangement, featuring a hydrazine moiety ortho to a bromine atom on a phenyl ring, makes it an exceptionally valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of (2-bromophenyl)hydrazine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, established synthesis protocols, key chemical reactions with a focus on mechanistic insights, and a detailed, field-tested experimental workflow for its application in the renowned Fischer indole synthesis. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring both practical utility and a deeper understanding of this versatile reagent.

Introduction: A Key Building Block for Heterocyclic Chemistry

In the intricate process of drug discovery, the strategic synthesis of novel molecular architectures is paramount. Arylhydrazines are a cornerstone class of reagents, and (2-bromophenyl)hydrazine stands out as a particularly strategic intermediate. Its primary utility lies in its role as a precursor to indole-containing structures, which are prevalent in a vast number of biologically active compounds, including anti-migraine agents of the triptan class.^{[1][2]} The

presence of the bromine atom at the 2-position offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage functionalization and diversification of the synthesized indole core. This dual functionality—the hydrazine group for indole formation and the bromo group for further modification—makes it a highly sought-after building block in medicinal chemistry programs.[\[1\]](#)[\[3\]](#)

This guide will focus primarily on the hydrochloride salt, (2-bromophenyl)hydrazine hydrochloride (CAS No: 50709-33-6), as it is the most commonly supplied and utilized form due to its enhanced stability and ease of handling compared to the free base.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties and Structural Characterization

A thorough understanding of a reagent's properties is fundamental to its effective use. (2-Bromophenyl)hydrazine hydrochloride is typically a white to light yellow crystalline powder.[\[6\]](#)[\[7\]](#)

Nomenclature and Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(2-bromophenyl)hydrazine;hydrochloride	PubChem [8]
CAS Number	50709-33-6	ChemicalBook [6]
Molecular Formula	C ₆ H ₈ BrClN ₂	PubChem [8]
Molecular Weight	223.50 g/mol	PubChem [8]
InChI Key	PHCYUJRYSFMJMG-UHFFFAOYSA-N	PubChem [8]
Canonical SMILES	<chem>C1=CC=C(C(=C1)NN)Br.Cl</chem>	PubChem [8]

Structural Formula

The structure consists of a hydrazine group attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2. The hydrochloride salt forms by protonation of the hydrazine moiety.

Caption: Structural representation of (2-bromophenyl)hydrazine hydrochloride.

Core Physicochemical Data

The hydrochloride salt exhibits properties distinct from the free base, particularly in terms of solubility and melting point.

Property	Value	Notes	Source
Appearance	White to light yellow powder/crystal	ChemicalBook[6]	
Melting Point	189 °C (decomposition)	The compound decomposes upon melting.	Sigma-Aldrich[5]
Solubility	Slightly soluble in Methanol	Generally insoluble in nonpolar organic solvents.	LookChem[7]
Storage Temp.	Room temperature, under inert atmosphere	Material is hygroscopic and should be stored in a dry, dark place.	LookChem[7], ChemicalBook[6]
Stability	Stable under recommended storage conditions	Avoid strong oxidizing agents and bases.	Fisher Scientific[9]

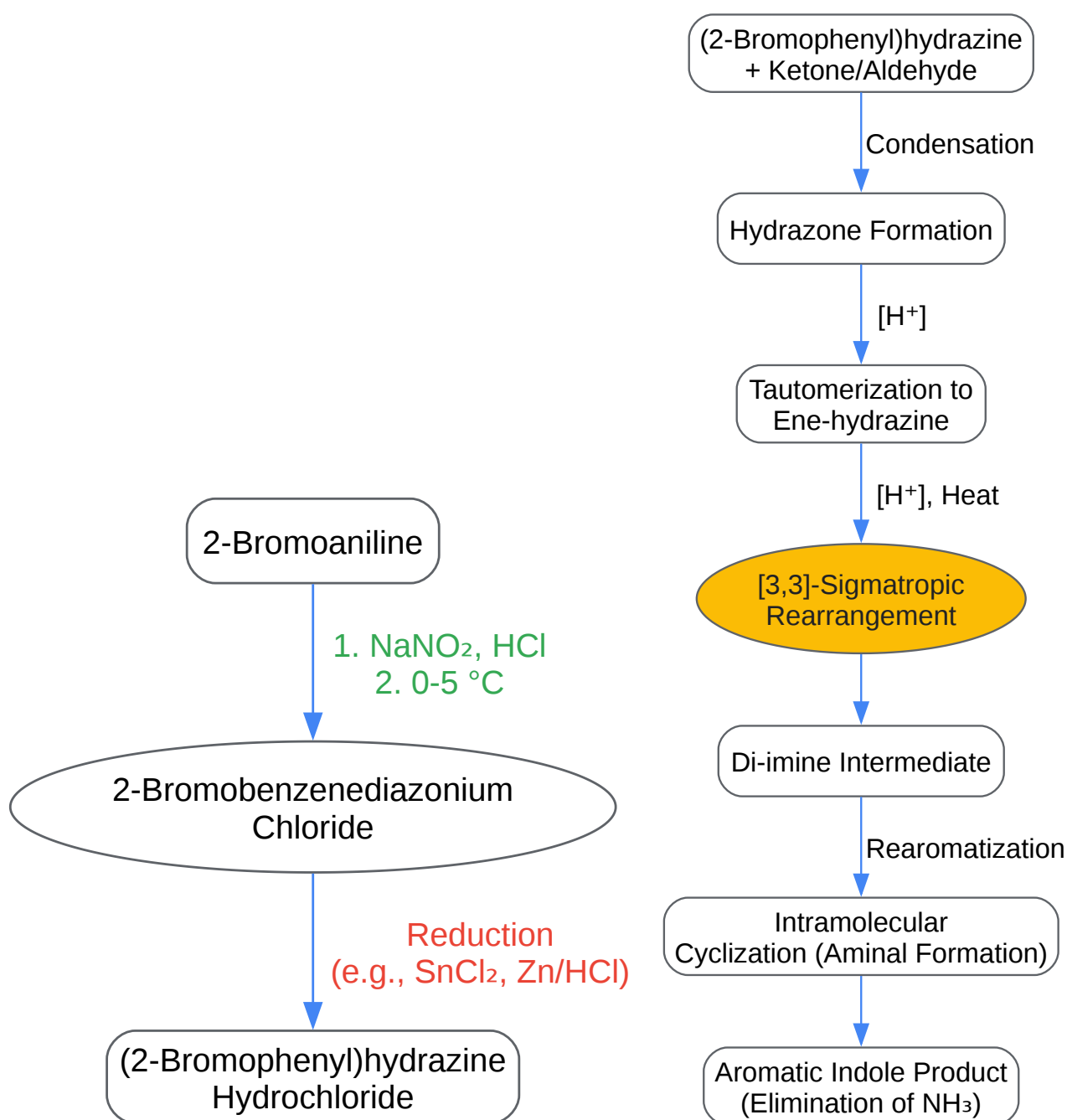
Synthesis and Manufacturing Overview

The industrial and laboratory-scale synthesis of (2-bromophenyl)hydrazine hydrochloride is a well-established, multi-step process commencing from 2-bromoaniline. The core transformation involves a diazotization reaction followed by a controlled reduction.

Synthetic Pathway

The process can be summarized in two primary stages:

- **Diazotization:** 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. Precise temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.
- **Reduction:** The diazonium salt is then reduced to the hydrazine. Various reducing agents can be employed, including tin(II) chloride, sodium sulfite, sodium metabisulfite, or zinc powder in an acidic medium.^{[10][11][12]} The choice of reductant can influence yield, purity, and operational complexity.



[Click to download full resolution via product page](#)

Caption: Mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol details a representative Fischer indole synthesis using (2-bromophenyl)hydrazine hydrochloride and cyclohexanone. The product is a tricyclic indole derivative, a common scaffold in medicinal chemistry.

Causality and Self-Validation: This protocol is designed to be self-validating. The choice of acetic acid as the solvent facilitates the initial hydrazone formation. The subsequent use of a strong acid catalyst like polyphosphoric acid (PPA) ensures the high temperatures needed for the sigmatropic rearrangement and cyclization can be reached while maintaining an anhydrous, strongly acidic environment. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization, with purity confirmed by melting point and spectroscopic analysis.

Materials and Reagents

- (2-Bromophenyl)hydrazine hydrochloride (1.0 eq)
- Cyclohexanone (1.1 eq)
- Glacial Acetic Acid
- Polyphosphoric Acid (PPA)
- Ice-water bath
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Hexanes
- Anhydrous Magnesium Sulfate (MgSO_4)

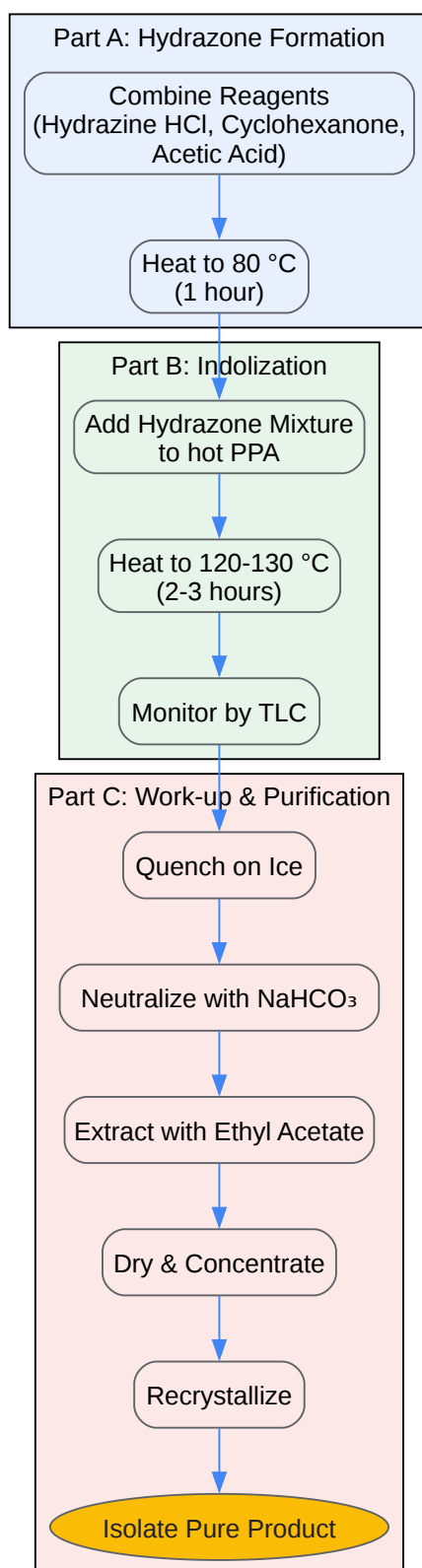
Step-by-Step Procedure

- Hydrazone Formation:
 - To a round-bottom flask, add (2-bromophenyl)hydrazine hydrochloride (e.g., 2.24 g, 10 mmol) and glacial acetic acid (20 mL).

- Stir the suspension and add cyclohexanone (1.08 g, 11 mmol) dropwise at room temperature.
- Heat the mixture to 80 °C and stir for 1 hour. The initial suspension should become a clear solution and then may form a new precipitate of the hydrazone.
- Rationale: Heating in acetic acid provides the necessary conditions for the condensation reaction to form the hydrazone intermediate.
- Indolization (Cyclization):
 - Cool the reaction mixture to room temperature.
 - In a separate, larger flask equipped with a mechanical stirrer, gently heat polyphosphoric acid (approx. 25 g) to ~80 °C to ensure it is fluid.
 - Carefully add the hydrazone mixture from step 1 to the hot PPA.
 - Increase the temperature of the PPA mixture to 120-130 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting hydrazone is consumed.
 - Rationale: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the key sigmatropic rearrangement and subsequent cyclization/elimination steps which require significant thermal energy.
- Work-up and Isolation:
 - Allow the reaction mixture to cool to ~70-80 °C.
 - Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and must be done with caution.
 - Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
 - Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Rationale: Quenching on ice dissipates heat and precipitates the organic product. Neutralization is necessary before extraction. Ethyl acetate is a suitable solvent for extracting the moderately polar indole product.
- Purification:
 - Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
 - Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in vacuo.
 - Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole.

Safety, Handling, and Storage

(2-Bromophenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification

Hazard Class	GHS Statement	Pictogram	Source
Skin Corrosion	H314: Causes severe skin burns and eye damage.	GHS05 (Corrosion)	Sigma-Aldrich, ^[5] ECHEMI ^[13]
Serious Eye Damage	H318: Causes serious eye damage.	GHS05 (Corrosion)	AK Scientific ^[4]
Acute Toxicity	H301: Toxic if swallowed.	GHS06 (Skull and Crossbones)	ChemicalBook ^[14]
Respiratory Irritation	H335: May cause respiratory irritation.	GHS07 (Exclamation Mark)	ChemicalBook ^[14]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. ^[4]^[13]* Eye/Face Protection: Wear chemical safety goggles and a face shield. ^[5]^[13]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. ^[4]^[14]* Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P3). ^[5]^[15]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. ^[4]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. ^[4]^[9]^[13]The substance is hygroscopic. ^[6]^[7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. ^[4]^[14]

Conclusion

(2-Bromophenyl)hydrazine is a high-value synthetic intermediate whose importance is firmly rooted in its ability to generate complex, functionalized indole scaffolds via the robust Fischer indole synthesis. Its dual reactivity allows for both heterocyclic ring formation and subsequent molecular elaboration, making it an indispensable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

- PubChem. (2-Bromophenyl)hydrazine.
- PubChem. **2-Bromophenylhydrazine** hydrochloride.
- LookChem. **2-Bromophenylhydrazine** hydrochloride. [Link]
- Google Patents. (2013). CN103387514A - Preparation method of **2-bromophenylhydrazine** hydrochloride.
- Google Patents. (2008).
- Patsnap. (2008). Preparation method for **2-bromophenylhydrazine**. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Wikipedia. Fischer indole synthesis. [Link]
- Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2541. [Link]
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- SpectraBase. (p-BROMOPHENYL)HYDRAZINE, MONOHYDROCHLORIDE. [Link]
- Pires, P. F., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Google Patents. (2012). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]
- 4. aksci.com [aksci.com]
- 5. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 11. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 12. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(2-bromophenyl)hydrazine structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091577#2-bromophenyl-hydrazine-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com